3-Deaza-2'-deoxyuridine-5'-triphosphate

Nucleotide analog DNA polymerase Substrate specificity

3-Deaza-2'-deoxyuridine-5'-triphosphate (3-deaza-dUTP) features a carbon substitution at the pyrimidine ring's 3-position, a modification that distinguishes it from native dUTP. This structural change enables it to function as the active triphosphate metabolite of 3-deazauridine, potently and selectively inhibiting CTP synthetase to deplete intracellular CTP/dCTP pools. Unlike unmodified dUTP, 3-deaza-dUTP potentiates the anti-HIV-1 activity of cytidine analogs (3TC, ddC) and enhances decitabine incorporation in leukemia models, making it a critical tool for nucleotide competition studies and rational combination therapy research. Procure this specific analog to ensure reproducible CTP synthetase inhibition and avoid the mechanistic divergence of fluorinated variants.

Molecular Formula C10H16NO14P3
Molecular Weight 467.15 g/mol
Cat. No. B13433359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deaza-2'-deoxyuridine-5'-triphosphate
Molecular FormulaC10H16NO14P3
Molecular Weight467.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1
InChIKeyAVIVVUIDISJCII-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deaza-2'-deoxyuridine-5'-triphosphate: Procurement-Ready Nucleotide Analog for CTP Synthetase Inhibition and Antiviral Research


3-Deaza-2'-deoxyuridine-5'-triphosphate (3-deaza-dUTP) is a modified nucleotide analog in which the nitrogen at the 3-position of the pyrimidine ring is replaced by a carbon atom, distinguishing it structurally from the natural substrate deoxyuridine triphosphate . The compound serves as the active metabolite of the antimetabolite prodrug 3-deazauridine, which upon intracellular conversion to its triphosphate form competitively inhibits cytidine triphosphate (CTP) synthetase, thereby depleting intracellular CTP pools [1]. This structural modification confers distinct biochemical properties relevant to nucleic acid synthesis studies, antiviral agent development, and cancer research applications .

Why dUTP and Other Uridine Analogs Cannot Substitute for 3-Deaza-2'-deoxyuridine-5'-triphosphate in Targeted Applications


Generic substitution of 3-deaza-dUTP with unmodified dUTP or other uridine triphosphate analogs is scientifically invalid for applications requiring CTP synthetase inhibition or selective nucleotide pool depletion. While dUTP functions as a natural substrate for DNA polymerases and is hydrolyzed by dUTPase to prevent uracil incorporation into DNA [1], 3-deaza-dUTP—as the active triphosphate of 3-deazauridine—exerts its primary biological effect through competitive inhibition of CTP synthetase, an enzyme not targeted by native dUTP . Furthermore, fluorinated 3-deazauridine analogs (e.g., 3F-3DUrd) demonstrate a fundamentally shifted antimetabolic profile, inhibiting orotidylate decarboxylase rather than CTP synthetase, resulting in dual UTP and CTP depletion [2]. These divergent mechanisms preclude functional interchangeability and necessitate compound-specific procurement for reproducible experimental outcomes.

Quantitative Differentiation Evidence: 3-Deaza-2'-deoxyuridine-5'-triphosphate vs. In-Class Analogs


Structural Determinant of Function: 3-Deaza-dUTP vs. dUTP in DNA Polymerase Recognition

3-Deaza-dUTP differs structurally from native dUTP by substitution of the N3 nitrogen with a carbon atom, altering the hydrogen-bonding capacity and base-pairing geometry of the pyrimidine ring. This modification changes how the nucleotide is recognized and processed by DNA polymerases . In contrast, unmodified dUTP serves as a bona fide substrate for DNA polymerases, readily incorporating opposite adenine with efficiency comparable to dTTP [1]. The 3-deaza modification introduces steric and electronic alterations that may affect incorporation kinetics and chain elongation properties, a feature exploited in studies of polymerase fidelity and mechanism.

Nucleotide analog DNA polymerase Substrate specificity

CTP Synthetase Inhibition: 3-Deazauridine Triphosphate vs. Fluorinated Analog in Target Selectivity

3-Deazauridine-5'-triphosphate (3-deazaUTP, the ribonucleoside counterpart of 3-deaza-dUTP) selectively inhibits CTP synthetase, leading to specific depletion of intracellular CTP pools . Introduction of a fluorine atom at C3 of 3-deazauridine (yielding 3F-3DUrd) completely shifts the antimetabolic target from CTP synthetase to orotidylate decarboxylase (ODC), resulting in concomitant depletion of both UTP and CTP pools rather than selective CTP depletion [1]. The fluorinated analog's monophosphate is not further converted intracellularly to its triphosphate derivative to a detectable extent, fundamentally altering its mechanism of action [1].

CTP synthetase Pyrimidine metabolism Antimetabolite

In Vivo Active Metabolite Accumulation: 3-Deazauridine Triphosphate Exceeds Ki for CTP Synthetase in Human Tumor Tissue

The active metabolite 3-deazauridine-5'-triphosphate was directly quantified in a human intracerebral tumor sample following systemic administration of 3-deazauridine, and the measured intratumoral concentration greatly exceeded its Ki for CTP synthetase [1]. This provides direct evidence of target engagement and pharmacodynamic activity in human tissue. In contrast, the fluorinated analog 3F-3DUrd does not form detectable triphosphate levels intracellularly, representing a fundamental difference in metabolic activation [2].

Pharmacokinetics Brain tumor Active metabolite

Nucleotide Pool Modulation: 3-Deazauridine-Induced dCTP Depletion Potentiates Anti-HIV Nucleoside Analogs

Low levels of 3-deazauridine (which is intracellularly converted to its triphosphate form) strongly potentiated the anti-HIV-1 activity of the 5'-triphosphates of cytidine-based analogs lamivudine (3TC) and zalcitabine (ddC) . This potentiation was mechanistically linked to a 3-deazauridine-induced decrease in dCTP pool size, which reduces competition for incorporation of the cytidine analogs . Notably, no changes were observed in cellular pool sizes of dATP, dGTP, or dTTP, demonstrating selective modulation of the dCTP pool . This selectivity contrasts with agents that broadly deplete multiple nucleotide pools.

Antiviral Nucleotide pools Drug synergy

DNA Incorporation Enhancement: 3-Deazauridine Increases Decitabine DNA Incorporation in Leukemia Cells

3-Deazauridine (the prodrug converted intracellularly to its triphosphate) enhances the incorporation of the DNA methyltransferase inhibitor decitabine (5-aza-2'-deoxycytidine) into DNA in both HL-60 myeloid and MOLT-3 lymphoid leukemia cells at a concentration of 20 µM [1]. This enhanced incorporation is attributed to 3-deazauridine-mediated depletion of the competing endogenous nucleotide dCTP [2]. When combined with decitabine, 3-deazauridine (100 or 150 mg/kg) reduces mortality in an L1210 leukemia mouse model [1].

Leukemia Epigenetic therapy Drug synergy

Cellular Growth Inhibition: 3-Deazauridine IC50 in L1210 Leukemia Cells

3-Deazauridine inhibits the growth of L1210 leukemia cells at a concentration of 6 µM . This growth inhibition is mediated through intracellular conversion to 3-deazauridine triphosphate, which competitively inhibits CTP synthetase, thereby depleting CTP pools required for nucleic acid synthesis [1]. The compound's antiproliferative activity in this well-established murine leukemia model provides a benchmark for comparative evaluation against other CTP synthetase inhibitors and nucleoside antimetabolites.

Leukemia Antiproliferative CTP synthetase

Optimal Research Applications for 3-Deaza-2'-deoxyuridine-5'-triphosphate Based on Verified Evidence


DNA Polymerase Substrate Specificity and Fidelity Studies

3-Deaza-dUTP serves as a structurally defined probe for investigating how modifications to the pyrimidine ring's hydrogen-bonding capacity affect DNA polymerase substrate recognition. The replacement of the N3 nitrogen with carbon alters base-pairing geometry, enabling researchers to dissect the contribution of specific hydrogen bond interactions to polymerase fidelity and processivity [1]. Unlike natural dUTP, which incorporates with high efficiency comparable to dTTP , the 3-deaza modification introduces steric and electronic perturbations useful for mechanistic enzymology studies.

CTP Synthetase Inhibition and Pyrimidine Nucleotide Pool Analysis

As the active triphosphate metabolite of 3-deazauridine, this compound enables studies of CTP synthetase inhibition and its downstream effects on nucleotide pool homeostasis. Evidence demonstrates that 3-deazauridine triphosphate selectively depletes CTP/dCTP pools without affecting dATP, dGTP, or dTTP levels [1]. This selectivity provides a precise tool for modulating pyrimidine nucleotide pools in cellular systems, allowing researchers to investigate nucleotide pool sensing, metabolic compensation mechanisms, and the consequences of specific CTP depletion.

Antiviral Combination Strategy Development and Mechanistic Studies

The compound is valuable for investigating rational combination antiviral strategies, particularly those involving cytidine-based nucleoside analogs. Evidence shows that 3-deazauridine-induced dCTP pool depletion strongly potentiates the anti-HIV-1 activity of lamivudine (3TC) and zalcitabine (ddC) triphosphates [1]. This selective pool modulation reduces competition for incorporation of therapeutic nucleoside analogs, making 3-deaza-dUTP and its prodrugs useful tools for studying nucleotide competition dynamics and optimizing combination antiviral regimens.

Epigenetic Therapy Enhancement and Decitabine Combination Studies

Based on evidence that 3-deazauridine enhances decitabine incorporation into DNA in leukemia cells at 20 µM [1] and reduces mortality in L1210 leukemia models at 100-150 mg/kg in combination with decitabine [1], this compound supports epigenetic research applications. The mechanism involves CTP/dCTP pool depletion reducing competition for DNA polymerase incorporation, thereby increasing the therapeutic index of DNA methyltransferase inhibitors. This application is particularly relevant for preclinical studies investigating combination epigenetic therapies in hematologic malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deaza-2'-deoxyuridine-5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.